Betulinic Aldehyde Oxime Exhibits 1.9x Lower Hepatocyte Cytotoxicity Than Its Aldehyde Precursor
In a direct comparative cytotoxicity assessment, betulinic aldehyde oxime (compound 31) demonstrated a 1.9-fold reduction in hepatocyte cytotoxicity compared to its immediate synthetic precursor, betulinic aldehyde (compound 18) [1]. This quantifiable difference highlights the significant impact of the oxime functional group in mitigating mammalian cell toxicity relative to the aldehyde form.
| Evidence Dimension | Cytotoxicity against hepatocytes (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 µM |
| Comparator Or Baseline | Betulinic aldehyde (compound 18): IC50 = 47 µM |
| Quantified Difference | Betulinic aldehyde is 1.9-fold more potent (lower IC50) as a hepatocyte cytotoxin. |
| Conditions | Hepatocyte cell culture, 24 h exposure (as reported in the primary antimicrobial and cytotoxicity screening study). |
Why This Matters
This lower hepatocyte cytotoxicity profile is a critical differentiator for researchers designing experiments where minimizing off-target toxicity to liver cells is paramount, offering a larger therapeutic window than its aldehyde precursor.
- [1] Haque S, Nawrot DA, Alakurtti S, Ghemtio L, Yli-Kauhaluoma J, Tammela P. Screening and characterisation of antimicrobial properties of semisynthetic betulin derivatives. PLoS One. 2014 Jul 17;9(7):e102696. View Source
